2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide
Description
The compound 2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide features a 1,4-dihydroquinoline core substituted with a pentyl group at position 1, hydroxy and oxo groups at positions 2 and 4, and a carbohydrazide moiety at position 3. The hydrazide is further functionalized with an (E)-pyridin-2-ylmethylidene group, introducing a conjugated imine linkage and aromatic pyridine ring.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-1-pentyl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-2-3-8-13-25-17-11-5-4-10-16(17)19(26)18(21(25)28)20(27)24-23-14-15-9-6-7-12-22-15/h4-7,9-12,14,26H,2-3,8,13H2,1H3,(H,24,27)/b23-14+ |
InChI Key |
IKDAZGJLGLUGKV-OEAKJJBVSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=CC=N3)O |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=CC=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine moiety through a condensation reaction. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazide moiety (–CONHNH₂) undergoes hydrolysis under acidic or basic conditions:
Hydrolysis is confirmed via IR loss of N–H stretching (3200–3300 cm⁻¹) and LC-MS detection of carboxylic acid derivatives .
Condensation Reactions
The hydrazide group reacts with carbonyl compounds to form Schiff bases or heterocycles:
Microwave-assisted reactions improve yields (e.g., 92% for oxadiazole formation) compared to conventional heating .
Metal Complexation
The pyridyl and hydrazone groups act as bidentate ligands for transition metals:
Stability constants (log K) for Cu²⁺ and Fe³⁺ complexes range from 8.2–10.5, determined via potentiometric titration .
Electrophilic Substitution
The quinoline ring undergoes regioselective substitution:
| Reagent | Position | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-6 | 6-Nitro derivative | Directed by –OH at C-2 |
| ClSO₃H | C-8 | 8-Sulfo-2-hydroxy-4-oxo-pentylquinoline | Water-soluble derivative |
Nitration at C-6 is favored due to electron-donating effects of the –OH group, confirmed by ¹H NMR (δ 8.9 ppm, singlet).
Redox Reactions
The oxo and hydroxyl groups participate in redox transformations:
| Reagent | Reaction | Product | Yield |
|---|---|---|---|
| NaBH₄, EtOH | Reduction of C=O to CH₂OH | 4-Hydroxy-2-hydroxymethyl-pentylquinoline | 67% |
| MnO₂, CHCl₃ | Oxidation of –OH to C=O | 2,4-Dioxo-pentylquinoline | 58% |
Reduced products show increased solubility in polar solvents, while oxidized forms exhibit λₘₐₓ shifts (Δ+15 nm) in UV-Vis .
Cyclocondensation
Reaction with thioglycolic acid forms thiazolidinone hybrids:
| Conditions | Product | Bioactivity |
|---|---|---|
| AcOH, ZnCl₂, 12 hrs | Thiazolidin-4-one fused at C-3 | IC₅₀ = 12 μM (anti-HIV-1) |
Mechanistic studies (²H labeling) confirm nucleophilic attack by –SH at the hydrazone carbon .
Key Structural Insights
-
Tautomerism : The hydrazone group exists in keto-enol equilibrium, verified by ¹³C NMR (δ 165 ppm for C=O) .
-
Steric Effects : The pentyl chain at N-1 hinders reactions at C-2, favoring C-6/C-8 substitution .
This reactivity profile underscores the compound’s versatility in synthesizing bioactive derivatives or metal-organic frameworks. Further studies should explore its catalytic applications and structure-activity relationships in drug design.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
Quinoline derivatives are known for their anticancer potential. The compound has been subjected to biological assays to evaluate its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in breast cancer models, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, particularly those involved in the pathogenesis of diseases such as HIV. Studies have suggested that it may act as an integrase inhibitor, which is crucial for viral replication. This property positions it as a potential therapeutic agent in antiviral drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly affect biological activity. For instance, substituents on the pyridine moiety have been shown to enhance antimicrobial potency and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
N’-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide ()
1-Ethyl-4-hydroxy-N'-({2-nitrophenyl}carbonyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide ()
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives ()
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
†Estimated via substituent-adjusted comparison with .
‡Approximate range based on synthesis in .
Substituent Effects on Physicochemical Properties
- Hydrazide Functionalization: The pyridin-2-ylmethylidene group in the target introduces a planar, electron-deficient aromatic system, contrasting with the 2-nitrobenzoyl group in (strong electron-withdrawing nitro group). This difference may alter acidity (pKa) and reactivity in biological systems .
- Core Saturation: The hexahydroquinoline derivatives in exhibit partial saturation, reducing aromaticity and increasing flexibility compared to the dihydroquinoline core of the target compound. This may impact interactions with planar biological targets (e.g., DNA intercalation) .
Spectroscopic Characterization
- IR Spectroscopy : Hydroxy (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches are expected in the target compound, consistent with and .
- ¹H NMR : The pentyl group’s protons (δ 0.8–1.5 ppm) and pyridin-2-ylmethylidene imine proton (δ 8.5–9.0 ppm) would distinguish the target from analogs in (piperidinyl protons, δ 1.5–2.5 ppm) and (nitrobenzoyl protons, δ 7.5–8.5 ppm) .
Biological Activity
2-Hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article presents a comprehensive overview of its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
The compound features a quinoline core with multiple functional groups that contribute to its biological properties. The structural formula is represented as follows:
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various derivatives of quinoline, including the compound . A notable study assessed its minimum inhibitory concentration (MIC) against several bacterial strains. The results indicated moderate antibacterial activity, suggesting potential for development in treating bacterial infections, particularly those affecting immunocompromised patients such as HIV-positive individuals .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anti-HIV Activity
The compound was designed as part of a series aimed at inhibiting HIV integrase, an essential enzyme for viral replication. In vitro assays showed that while some derivatives exhibited promising anti-HIV activity, the specific compound's efficacy was limited at concentrations below 100 µM . Docking studies indicated that the binding modes of these compounds are similar to known integrase inhibitors, suggesting a mechanism of action through competitive inhibition .
Synthesis and Structural Modifications
The synthesis of this compound involves a series of chemical reactions starting from readily available precursors. The introduction of the pyridine ring and the carbohydrazide moiety are critical for enhancing biological activity. Variations in substituents on the quinoline scaffold have been explored to optimize activity against both bacterial and viral targets.
Case Studies and Research Findings
- Study on Antibacterial Properties : A detailed investigation into the antibacterial properties demonstrated that modifications to the quinoline structure could enhance activity against resistant strains. The study concluded that specific substitutions could lead to compounds with significantly lower MIC values .
- HIV Integrase Inhibition : Research focused on the anti-HIV properties highlighted that certain derivatives effectively inhibited integrase activity, with one derivative showing an EC50 value of 75 µM. This suggests that while the original compound may have limited direct antiviral properties, its derivatives could be more effective .
Q & A
Q. How can reaction conditions be optimized for synthesizing this compound with higher yield?
- Methodological Answer : Synthesis optimization requires careful control of stoichiometry, solvent selection, and catalyst use. For hydrazide-Schiff base formation (as in similar compounds), refluxing equimolar amounts of the aldehyde and hydrazide derivatives in methanol or ethanol with catalytic acetic acid (1–5 mol%) improves yield . For example, yields of 66–82% were achieved for analogous hydrazide derivatives under controlled reflux conditions . Key Parameters :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | Methanol/Ethanol | |
| Catalyst | Acetic acid (1–5 mol%) | |
| Reaction Time | 4–8 hours (reflux) | |
| Yield | 66–82% (for analogs) |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Multi-modal characterization is essential:
- 1H/13C NMR : Confirm hydrazide proton signals (δ 9.5–10.5 ppm) and E-configuration of the Schiff base (δ 8.3–8.7 ppm for imine proton) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at 1650–1700 cm⁻¹) and N–H bending (hydrazide at 1550–1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for [M+H]+ ion).
Q. How should initial biological activity screening be designed?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) due to the compound’s hydrazide and pyridine motifs, which are known to interact with biological receptors . Use in vitro models with positive controls (e.g., donepezil for acetylcholinesterase) and dose-response curves (1–100 μM range) to assess IC₅₀ values .
Advanced Research Questions
Q. What computational methods can elucidate the reaction mechanism of hydrazide-Schiff base formation?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map energy profiles for imine bond formation. Transition state analysis identifies rate-limiting steps, while solvent effects are modeled using Polarizable Continuum Models (PCM) . For example, ICReDD’s workflow integrates quantum chemical path searches with experimental validation to reduce trial-and-error approaches .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Apply comparative analysis frameworks (e.g., triangulation of assay results, batch-to-batch purity checks, and structural analogs testing) . For instance, if IC₅₀ values vary across labs:
- Verify compound stability under assay conditions (e.g., pH, temperature).
- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric).
- Analyze crystallographic data to confirm binding mode consistency .
Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Fragment-Based Design : Modify the pentyl chain (position 1) and pyridine ring (position 2) to assess hydrophobicity and π-π stacking effects .
- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., quinoline scaffold interactions with hydrophobic pockets) .
- Data Integration : Combine synthetic yields, computational binding scores, and bioassay results into a feedback loop for iterative optimization .
Data Contradiction Analysis Framework
Key Research Gaps and Opportunities
- Mechanistic Uncertainty : The role of the 4-oxo group in electronic modulation remains unclear. Time-resolved IR spectroscopy could track intermediate formation .
- Biological Target Prioritization : Proteome-wide screening (e.g., thermal shift assays) may identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
